2-Bromo-n,2-dimethylpropanamide
Description
General Significance of α-Halo Amides in Synthetic Methodologies
α-Halo amides, including their brominated, chlorinated, and fluorinated counterparts, are recognized as highly versatile intermediates in organic synthesis. acs.orgacs.org A key aspect of their utility is their role in the formation of new carbon-carbon and carbon-heteroatom bonds. The halogen atom at the α-position renders the molecule susceptible to nucleophilic attack, facilitating the introduction of a wide range of functional groups.
Historically, α-halogenated carbonyl compounds were often overlooked as enolate precursors due to their tendency to undergo dehalogenation. acs.org However, modern synthetic methods have harnessed their potential. For instance, α-halo amides have been successfully employed as latent enolate equivalents in catalytic asymmetric Mannich-type reactions, allowing for the stereoselective synthesis of complex molecules without significant dehalogenation. acs.org This highlights their capacity to participate in highly controlled bond-forming reactions.
Furthermore, the functionalization at the α-position of amides has traditionally relied on enolate chemistry. A modern approach involves an "umpolung" (polarity reversal) strategy, where the α-position of the amide is made electrophilic. This allows for reactions with a broad spectrum of nucleophiles, including halides, to generate α-halo amides under mild conditions. nih.gov This methodology is highly chemoselective, tolerating other carbonyl groups like esters and ketones within the same molecule. nih.gov The resulting α-halo amides are stable and can be used in subsequent transformations, for example, in the synthesis of α-amino acids or other heterofunctionalized compounds.
Overview of 2-Bromo-N,2-dimethylpropanamide's Role in Chemical Research
This compound is an organic compound that has attracted attention for its utility as a building block in organic synthesis and for its potential applications in biochemical studies. Its structure features a propanamide backbone with a bromine atom and a methyl group on the alpha-carbon, and another methyl group attached to the amide nitrogen.
The presence of the bromine atom makes the compound reactive and suitable for various chemical transformations. It is primarily used as an intermediate or a starting material in the synthesis of more complex organic molecules, including those with potential pharmaceutical or agrochemical applications. In biochemical research, it has been utilized in studies related to enzyme inhibition, where it may act by binding to the active sites of specific enzymes. evitachem.com
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀BrNO evitachem.comchemicalbook.comcymitquimica.com |
| Molecular Weight | 180.04 g/mol evitachem.comchemicalbook.com |
| Appearance | Solid cymitquimica.com |
| Purity | Typically ≥98% cymitquimica.com |
| InChI Key | Not explicitly found in search results. |
| CAS Number | 69959-88-2 chemicalbook.comchemicalbook.com |
One of the documented synthetic routes to this compound involves the reaction of 2-Bromoisobutyryl Bromide with methylamine (B109427). chemicalbook.com This method provides a direct pathway to this specific tertiary amide.
Historical Context of the Development and Study of Related α-Brominated Amides
The study and application of α-brominated amides are built upon foundational reactions in organic chemistry. A classic method for the synthesis of α-halo carbonyl compounds is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid containing an α-hydrogen with bromine in the presence of a catalytic amount of red phosphorus to yield an α-bromo acyl bromide, which can then be converted to the corresponding amide. byjus.com
Another significant historical method for preparing α-bromo amides involved starting from natural α-amino acids. Through a diazotization-halogenation process, the primary amino group could be replaced by a bromine atom, leading to the formation of 2-bromoacids with retention of configuration. These acids could then be converted to the desired amides. nih.gov
The chemistry of α-bromoamides, particularly their reactions with various nucleophiles such as amines, alcohols, and carboxylic acids, has been extensively investigated. nih.gov These studies established their role as precursors to α-substituted amides. More recent advancements have focused on developing highly selective and efficient methods for their synthesis and use. For example, transition metal-catalyzed cross-coupling reactions, such as the nickel-catalyzed Negishi coupling of racemic α-bromo amides with organozinc reagents, have emerged as powerful tools for creating enantiopure α-chiral amides. nih.gov Furthermore, visible-light-induced methods have been developed for the site-selective C–H bromination of aliphatic compounds using N-bromoamides as the bromine source, showcasing the ongoing evolution of synthetic strategies involving these versatile reagents. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-5(2,6)4(8)7-3/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDUHFSDEPSCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301955 | |
| Record name | 2-bromo-n,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69959-88-2 | |
| Record name | 2-Bromo-N,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69959-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-N,2-dimethylpropanamide | |
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| Record name | 69959-88-2 | |
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| Record name | 2-bromo-n,2-dimethylpropanamide | |
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Synthetic Methodologies for 2 Bromo N,2 Dimethylpropanamide
Direct Halogenation Approaches
Direct halogenation represents a primary method for the synthesis of 2-Bromo-N,2-dimethylpropanamide, most notably through the reaction of an acyl bromide with an amine.
A common and effective method for preparing this compound involves the reaction of 2-Bromoisobutyryl Bromide with Methylamine (B109427). chemicalbook.com This reaction is a straightforward amidation where the nucleophilic methylamine attacks the electrophilic carbonyl carbon of the 2-bromoisobutyryl bromide, leading to the formation of the desired amide and hydrogen bromide as a byproduct.
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Research has shown that conducting the reaction in dichloromethane (B109758) at a controlled temperature, starting at -10°C and gradually warming to room temperature, can result in a high yield of 85%. chemicalbook.com Optimizing parameters such as solvent, temperature, and stoichiometry is crucial for maximizing the yield and purity of the final product. scielo.br For instance, the choice of solvent can significantly influence the reaction's outcome, with acetonitrile (B52724) sometimes offering a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane. scielo.br
Table 1: Laboratory Synthesis Conditions and Yield
| Reactants | Solvent | Temperature | Yield | Reference |
|---|
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide another avenue for the synthesis and modification of α-haloamides like this compound.
The bromine atom in this compound is susceptible to nucleophilic attack. This compound is a tertiary haloalkane derivative, which typically favors an SN1 (Substitution Nucleophilic First-order) mechanism. youtube.com In this two-step process, the carbon-bromine bond first breaks heterolytically to form a stable tertiary carbocation intermediate. This initial step is the slow, rate-determining step. youtube.com Subsequently, a nucleophile rapidly attacks the carbocation, forming the new product. youtube.com The rate of this type of reaction is primarily dependent on the concentration of the haloalkane and is not influenced by the concentration of the nucleophile. youtube.com Factors such as the steric bulk around the α-carbon and the stability of the resulting carbocation play a significant role in favoring the SN1 pathway. researchgate.net
Emerging and Trace Formation Pathways
Beyond direct synthesis, this compound has been observed as a product in other, more complex chemical transformations.
Traces of this compound have been identified in reactions involving N-bromoamides, such as N-bromosuccinimide (NBS). For example, the reaction of N-bromoacetamide with olefins has been found to produce 2-bromo-N-bromoacetimidates. researchgate.net While not a direct synthesis of the target compound, these observations are significant as they highlight potential side reactions and byproducts in amidation processes, providing deeper insight into the reactivity of N-bromo compounds.
Considerations for Scalable Laboratory Synthesis
The successful transition of a synthetic procedure for this compound from a small-scale laboratory setup to a larger, scalable process requires careful consideration of several critical factors. For industrial or large-scale laboratory applications, precise control over reaction parameters is essential to optimize yield, ensure purity, and minimize the formation of by-products. evitachem.com Key methodologies for synthesizing this compound include the alpha-halogenation of an amide and the acylation of an amine. evitachem.com
The primary routes for the synthesis of this compound are:
Halogenation of N,2-dimethylpropanamide: This method involves the direct bromination of N,2-dimethylpropanamide at the alpha-carbon position. The reaction leverages the reactivity of the carbon atom adjacent to the carbonyl group, which allows for selective substitution with bromine. The mechanism proceeds through an enol or enolate intermediate which then reacts with the brominating agent.
Acylation of Methylamine with 2-Bromoisobutyryl Bromide: This alternative pathway involves the reaction between 2-bromoisobutyryl bromide and methylamine. chemicalbook.com
When scaling up these syntheses, several factors must be meticulously managed:
Temperature Control: Maintaining a consistent and controlled temperature is crucial. For the halogenation reaction, the process often starts at a low temperature, such as -10°C, and is gradually warmed to room temperature. chemicalbook.com On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions or the formation of impurities from over-bromination or side reactions.
Reagent Addition: The controlled addition of the brominating agent is critical. In a laboratory setting, this is typically done dropwise. For a scalable process, this requires precise pumping or dosing systems to maintain the optimal reaction rate and temperature profile.
Catalyst Use: Acid catalysts or red phosphorus are sometimes employed to facilitate the bromination process. In a scalable synthesis, the catalyst's cost, efficiency, and ease of removal from the final product must be evaluated.
Work-up and Purification: Isolating the pure product on a large scale presents challenges. The purification process must be robust and scalable. Techniques such as rectification may be employed in industrial settings to achieve high purity. Minimizing hydrolysis and other side reactions during the work-up phase is critical to maximizing yield.
Reported yields for the synthesis via acylation of methylamine are around 85% under optimized conditions in a laboratory setting. chemicalbook.com Achieving similar or higher yields on a larger scale requires careful optimization of all reaction parameters.
Interactive Data Table: Synthesis Parameters for this compound
| Synthesis Route | Reactants | Solvent | Temperature | Reported Yield | Reference |
| Acylation | 2-Bromoisobutyryl Bromide, Methylamine | Dichloromethane | -10°C to room temperature | 85% | chemicalbook.com |
| Halogenation | N,2-dimethylpropanamide, Brominating Agent | Dichloromethane | -10°C to room temperature | High (specific % not stated) |
Mechanistic Investigations of 2 Bromo N,2 Dimethylpropanamide Transformations
Mechanism of Formation via Acylation-Bromination Sequences
The synthesis of 2-bromo-N,2-dimethylpropanamide typically involves a two-step process starting from a suitable amine and an acyl halide, followed by bromination. A common route is the reaction of an amine with 2-bromoisobutyryl bromide. In a related synthesis, hydroxyl groups on a substrate can be reacted with 2-bromoisobutyryl bromide to introduce the initiator moiety. uni-plovdiv.bg The core of this method lies in the nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of the amide bond. Subsequent bromination at the α-carbon, if not already present in the acyl halide, can be achieved using various brominating agents. The specific conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the final product.
Nucleophilic Substitution Mechanisms at the α-Carbon
The α-carbon of this compound is susceptible to nucleophilic attack, primarily through S(_N)1 and S(_N)2 mechanisms. The prevalence of one mechanism over the other is dictated by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Due to the presence of two methyl groups on the α-carbon, significant steric hindrance exists, which generally disfavors the backside attack required for an S(_N)2 reaction. quora.com Consequently, the S(_N)1 pathway is often more probable. quora.com This mechanism proceeds through a two-step process:
Formation of a carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom leaving as a bromide ion. This is the slow, rate-determining step and results in the formation of a tertiary carbocation intermediate. youtube.com The stability of this tertiary carbocation is a key driving force for the S(_N)1 reaction. quora.com
Nucleophilic attack: A nucleophile then attacks the planar carbocation. This can occur from either face, potentially leading to a racemic mixture if the carbon is a stereocenter. youtube.com
Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation, favor the S(_N)1 mechanism. youtube.com Conversely, strong nucleophiles and polar aprotic solvents would favor the S(_N)2 pathway, though it is sterically hindered in this case.
Radical Reaction Pathways
Beyond nucleophilic substitutions, this compound can participate in a range of radical reactions, often initiated by light or a catalyst. These pathways open up possibilities for complex molecular constructions.
While specific studies on the intramolecular radical cyclization of this compound to form indolones are not extensively detailed in the provided search results, the general principle of radical cyclization is a well-established synthetic strategy. This type of reaction would involve the generation of a radical at the α-carbon, which could then attack an aromatic ring tethered to the amide nitrogen. The feasibility and efficiency of such a cyclization would depend on the length and nature of the linker between the radical center and the aromatic ring, as well as the reaction conditions used to generate the radical.
Photoinduced and catalyst-free transformations offer an alternative to traditional synthetic methods. In a related context, base-free, phase-transfer-catalyzed alkylations of N-protected oxindoles have been demonstrated, showcasing the utility of generating enolates for subsequent reactions. nih.gov While not a direct transformation of this compound, this highlights the reactivity of related structures. Photoinduced reactions of α-haloamides can proceed through homolytic cleavage of the carbon-halogen bond to generate a radical intermediate, which can then undergo further reactions. These catalyst-free approaches are advantageous for their milder reaction conditions and reduced potential for metal contamination in the final products.
Halogen bonding can play a significant role in the photoactivated processes of bromo-compounds. In studies of intermolecular interactions between bromo- or iododinitrobenzene and tetramethyl-p-phenylenediamine, it was found that while π-π charge-transfer bonding was more stable, halogen bonding also occurred. nih.gov In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with electron-donating species. Upon photoactivation, this interaction can facilitate the formation of a charge-transfer complex. The analysis of molecular-orbital interactions and electrostatic potentials indicates that charge-transfer is a critical component influencing the strength of halogen bonding. nih.gov This pre-organization of reactants through halogen bonding can influence the stereochemical outcome and efficiency of subsequent photochemical reactions.
Proposed Role in Polymerization Initiation Mechanisms
One of the most significant applications of this compound and related α-haloamides is in the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). uni-plovdiv.bgnih.gov
In ATRP, the initiator determines the number of growing polymer chains. Alkyl halides, such as this compound, are common initiators. The process is based on the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst in a lower oxidation state. cmu.edu
The key steps in ATRP initiation involving this compound are:
Activation: The initiator (R-X, where R is the 2-amido-2-propyl group and X is Br) reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/ligand). This results in the homolytic cleavage of the C-Br bond, forming a radical (R•) and the oxidized metal complex (e.g., Cu(II)Br₂/ligand).
Initiation: The generated radical (R•) adds to a monomer molecule, initiating the polymerization process.
The use of amide-based initiators like this compound is considered advantageous over ester-based initiators because the resulting amide linkage in the polymer is generally more resistant to hydrolysis. uni-plovdiv.bg This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. uni-plovdiv.bg
Below is a table summarizing the key characteristics of this compound and related compounds in the context of the discussed mechanisms.
| Compound Name | CAS Number | Molecular Formula | Application/Reaction Type |
| This compound | 69959-88-2 chemicalbook.com | C₅H₁₀BrNO nih.gov | ATRP Initiator, Nucleophilic Substitution, Radical Reactions |
| 2-Bromoisobutyryl bromide | Not specified | C₄H₆Br₂O | Reagent for initiator synthesis uni-plovdiv.bg |
| 2-Bromo-N,N-dimethylpropanamide | Not specified | C₅H₁₀BrNO nih.gov | ATRP Initiator uni-plovdiv.bg |
| 2-Bromo-N-(2-methylphenyl)propanamide | 19397-79-6 | C₁₀H₁₂BrNO | Chemical Intermediate |
| 2-Bromo-N-(2-chlorophenyl)acetamide | Not specified | C₈H₇BrClNO researchgate.net | Model compound for structural studies researchgate.net |
Reactivity Profile and Advanced Reaction Chemistry of 2 Bromo N,2 Dimethylpropanamide
Redox Transformations
Redox reactions of 2-bromo-N,2-dimethylpropanamide can be targeted at either the carbon-bromine bond or the amide functional group.
The oxidation of this compound to a carboxylic acid derivative presents a significant chemical challenge. The α-carbon is a quaternary center, meaning it lacks the hydrogen atom typically required for standard oxidation mechanisms that proceed via enolization or direct C-H activation. Strong oxidizing agents that are capable of cleaving alkyl groups, such as potassium permanganate (B83412) or chromium trioxide, would likely lead to the degradation of the molecule through C-C bond cleavage rather than selective oxidation at the α-position. Consequently, the conversion of this compound to a corresponding α-hydroxy or α-keto acid derivative is not a straightforward transformation and is not commonly reported in the literature.
The reduction of this compound, specifically the cleavage of the C-Br bond, is a well-documented process, particularly using electrochemical methods. rsc.orgrsc.org The electrochemical reduction of tertiary α-bromoisobutyramides, such as this compound, in aprotic solvents proceeds via a two-electron cleavage of the carbon-bromine bond. rsc.org This process generates a carbanion intermediate at the α-position. rsc.orgrsc.org
This highly reactive carbanion can then participate in a self-protonation mechanism. In this pathway, the carbanion abstracts a proton from a molecule of the starting material (the parent 2-bromoamide), leading to the formation of the dehalogenated product, N,2-dimethylpropanamide, and a bromo-containing anion derived from the parent molecule. rsc.org This mechanism effectively means that one molecule of the starting material acts as the reducing agent's product while another acts as a proton source.
| Reaction Type | Reagents & Conditions | Product | Mechanism Notes | Reference |
| Electrochemical Reduction | Mercury Electrode, Aprotic Solvent (e.g., Acetonitrile), Supporting Electrolyte | N,2-dimethylpropanamide | Two-electron C-Br bond cleavage forms a carbanion, which is subsequently protonated by a parent molecule. | rsc.org, rsc.org |
Substitution and Coupling Reactions
The electrophilic α-carbon and the labile bromine atom make this compound a valuable substrate for substitution and coupling chemistry.
The classical Reformatsky reaction involves the oxidative addition of zinc metal to an α-halo ester to form a zinc enolate, which can then engage in nucleophilic addition to carbonyl compounds, forming β-hydroxy esters. wikipedia.orgbyjus.comlibretexts.org While esters are the traditional substrates, the reactivity principle can be extended to other carbonyl derivatives.
Research has demonstrated that α-bromoamides can serve as effective coupling partners in C-C bond-forming reactions with organozinc reagents. illinois.edu This opens up possibilities for using this compound in Reformatsky-type transformations. In such a reaction, an organozinc reagent, formed in situ from the α-bromoamide and zinc (or another suitable metal like samarium(II) iodide), would act as a nucleophile. wikipedia.orgbeilstein-journals.org This enolate equivalent can then attack an electrophile, such as an aldehyde or ketone, to forge a new carbon-carbon bond.
| Reaction Type | Substrates | Reagents | Product Type | Reference |
| Reformatsky-type Coupling | This compound, Aldehyde/Ketone | Zinc (or SmI₂, CrCl₂) | β-hydroxy amide | wikipedia.org, beilstein-journals.org, illinois.edu |
| Negishi-type Coupling | Racemic α-bromoamides, Organozinc reagents | Palladium or Nickel catalyst, Ligands (e.g., Pybox) | Alkylated amides | illinois.edu |
The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution at the α-carbon. Despite the steric hindrance of the tertiary center, which generally disfavors SN2 reactions, these substitutions can proceed, sometimes via alternative mechanisms like SN1 or through the formation of intermediates. youtube.comstackexchange.com
A variety of nucleophiles can displace the bromide. For instance, reactions with silver fluoride (B91410) (AgF) can yield the corresponding 2-fluorinated amide. researchgate.net Similarly, base-promoted reactions with silver trifluoromethylthiolate (AgSCF₃) can introduce a thioether linkage. researchgate.net Amine nucleophiles, such as benzylamine, have also been shown to react with related α-bromo anilides to afford the α-amino amide product. researchgate.net
| Nucleophile | Reagent Example | Product | Reaction Type | Reference |
| Fluoride | AgF | 2-Fluoro-N,2-dimethylpropanamide | Nucleophilic Substitution | researchgate.net |
| Thiolate | AgSCF₃ / Base | 2-(Trifluoromethylthio)-N,2-dimethylpropanamide | Nucleophilic Substitution | researchgate.net |
| Amines | Benzylamine | 2-(Benzylamino)-N,2-dimethylpropanamide | Nucleophilic Substitution | researchgate.net |
Cyclization and Heterocyclic Synthesis
The bifunctional nature of this compound makes it a useful precursor for the synthesis of heterocyclic structures. Both radical and ionic pathways can be exploited to construct new rings.
One notable example is the electrochemical reduction of secondary 2-bromoamides in N,N-disubstituted amide solvents like N,N-dimethylformamide (DMF). rsc.org In this reaction, the initially formed anion does not abstract a proton but instead undergoes a cyclocondensation reaction. The anion attacks the carbonyl carbon of the solvent molecule, leading to the formation of a five-membered heterocyclic ring, specifically an oxazolidin-4-one derivative. rsc.org This provides a direct route to complex heterocyclic scaffolds. nih.gov
Furthermore, α-bromocarboxamides are known to be precursors to tertiary alkyl radicals, which can participate in domino reactions. researchgate.net A radical generated at the α-position can add to a tethered unsaturated system, initiating a cyclization cascade to form cyclic structures such as γ-lactams. researchgate.net
| Reaction Type | Reagents & Conditions | Solvent/Partner | Heterocyclic Product | Reference |
| Reductive Cyclocondensation | Electrochemical Reduction, Hg Electrode | N,N-Dimethylformamide (DMF) | 5,5-Dimethyl-3-methyl-2-(methylamino)oxazolidin-4-one (Derivative) | rsc.org |
| Radical/Iminium Domino | Radical Initiator (e.g., Cu(II)), Enamine partner | Inert Solvent | Functionalized γ-lactams | researchgate.net |
Formation of Substituted Anilides and Related Heterocycles
This compound serves as a versatile building block in organic synthesis due to the reactivity of its carbon-bromine bond. This reactivity allows for its use in the formation of more complex molecules, including substituted anilides and heterocyclic compounds. The primary mechanism involves the nucleophilic substitution of the bromine atom by nitrogen-containing nucleophiles, such as anilines.
In a typical reaction to form a substituted anilide, an aniline (B41778) derivative attacks the electrophilic carbon atom bonded to the bromine of this compound. This substitution reaction, often carried out in the presence of a base to neutralize the hydrogen bromide byproduct, results in the formation of a new carbon-nitrogen bond, yielding an N-aryl-2-(N-methylamido)-2-methylpropanamide. The steric hindrance provided by the two methyl groups on the alpha-carbon influences the reaction kinetics.
Furthermore, this compound is a precursor for synthesizing heterocyclic structures like indolones (oxindoles). evitachem.com This process typically involves a two-step sequence. First, the compound reacts with an aniline to form an N-(2-bromoalkanoyl)-substituted anilide intermediate. evitachem.com Subsequently, this intermediate can undergo a radical-induced cyclization, where the newly formed anilide nitrogen attacks the radical generated at the alpha-carbon, leading to the formation of the heterocyclic ring system. evitachem.com The specific reaction conditions and the nature of the substituents on the aniline ring can influence the efficiency and outcome of the cyclization process. evitachem.com
Table 1: Generalized Reactions for Anilide and Heterocycle Formation This table illustrates the general pathways for the synthesis of substituted anilides and heterocycles from this compound, based on established chemical principles.
| Reaction Type | Reactants | General Product Structure | Description |
|---|---|---|---|
| Anilide Formation | This compound, Substituted Aniline | N-Aryl-2-(N-methylamido)-2-methylpropanamide | Nucleophilic substitution of the bromine atom by the aniline nitrogen. |
| Heterocycle Synthesis (e.g., Indolone) | This compound, Aniline (forms intermediate) | 3,3-Dimethyl-1-aryl-indolin-2-one derivative | Involves initial anilide formation followed by an intramolecular cyclization step to form the heterocyclic ring. evitachem.com |
Application in Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of macromolecules with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. This compound, with its characteristic α-bromoamide structure, is a valuable compound in this field, particularly as an initiator or a precursor to an initiator in several CRP methods.
Initiator in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust controlled polymerization method that relies on a reversible equilibrium between active (radical) and dormant (alkyl halide) species, catalyzed by a transition metal complex, typically copper. cmu.edu The effectiveness of an ATRP initiator is determined by its ability to generate a stable radical upon abstraction of the halogen atom. cmu.edu
This compound is structurally similar to common and highly efficient ATRP initiators like ethyl 2-bromoisobutyrate. cmu.edu The presence of two methyl groups on the α-carbon helps to stabilize the resulting radical. The general mechanism involves the abstraction of the bromine atom from this compound by a copper(I) complex, generating a carbon-centered radical and a copper(II) species. cmu.edu This radical then initiates polymerization by adding to a monomer molecule. The choice of initiator is crucial as it determines the functionality at one end of the resulting polymer chain. cmu.edu
However, research involving amide-containing initiators like 2-bromopropanamide (B1266602) in the ATRP of acrylamide-based monomers has shown that the amide group can complex with the copper catalyst. cmu.edu This interaction can retard the deactivation step in the ATRP equilibrium, leading to a higher concentration of radicals and potentially compromising the control over the polymerization, which can result in broader molecular weight distributions. cmu.edu This highlights a key research consideration when using this compound as an ATRP initiator.
Table 2: Application of Amide-Containing Initiators in ATRP This table summarizes findings from studies using initiators structurally related to this compound in ATRP systems.
| Initiator | Monomer | Catalyst System (Catalyst/Ligand) | Key Findings & Observations | Reference |
|---|---|---|---|---|
| 2-Bromopropanamide | N,N-dimethylacrylamide (DMA) | CuBr / Me4Cyclam | Polymerization was rapid but uncontrolled; broad molecular weight distributions were observed. The amide group's complexation with the copper catalyst was suggested to interfere with the deactivation step. | cmu.edu |
| Chloropropionamide (CPA) | N-acryloylglycinamide (NAGA) | CuCl/CuCl₂ / Me6TREN | Controlled polymerization was achieved, yielding polymers with UCST-type transitions independent of molar mass. The initiator choice was key to introducing monomer-like end-groups. | rsc.org |
Role in Nitroxide-Mediated Polymerization (NMP) for Functional Materials
Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chain, allowing for controlled growth. wikipedia.org The key initiating species in NMP is an alkoxyamine, which can thermally dissociate into a carbon-centered radical (the actual initiator) and the stable nitroxide radical. wikipedia.org
While this compound does not typically act as a direct initiator in NMP, it serves as a crucial precursor for the synthesis of specialized alkoxyamine initiators. An alkoxyamine can be synthesized via a nucleophilic substitution reaction where a nitroxide anion displaces the bromide from an alkyl bromide, such as this compound. wikipedia.org
By using this compound in this synthesis, the resulting alkoxyamine initiator incorporates the N,2-dimethylpropanamide moiety. When this custom initiator is used in the polymerization of a monomer, the N,2-dimethylpropanamide group becomes covalently attached to the α-end of every polymer chain. This strategy is a powerful method for producing well-defined polymers with specific terminal functionality, thereby creating advanced functional materials with tailored properties.
Table 3: Synthetic Pathway to Functional Polymers via NMP using a this compound-derived Initiator This table outlines the conceptual steps for creating functional polymers using NMP, starting from this compound.
| Step | Process | Reactants | Product | Significance |
|---|---|---|---|---|
| 1 | Initiator Synthesis | This compound, Nucleophilic Nitroxide (e.g., from TEMPO) | Alkoxyamine initiator with a terminal N,2-dimethylpropanamide group | Creates a custom NMP initiator for introducing specific functionality. wikipedia.org |
| 2 | Polymerization | Alkoxyamine from Step 1, Monomer (e.g., Styrene, Acrylates) | Well-defined polymer with an N,2-dimethylpropanamide group at the chain end | Produces functional materials where the end-group can influence the polymer's overall properties (e.g., solubility, self-assembly). |
Applications of 2 Bromo N,2 Dimethylpropanamide As a Research Building Block
An Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of a bromine atom on the α-carbon to the amide group makes 2-Bromo-N,2-dimethylpropanamide a highly useful intermediate in organic synthesis. The bromine atom can be readily displaced by a variety of nucleophiles, enabling the construction of more complex molecular frameworks. This reactivity is central to its application as a building block for molecules with potential biological activity.
Synthesis of Pharmaceutical Intermediates
Contributions to Polymer Science
The field of polymer science has also benefited from the unique properties of this compound, particularly in the synthesis of polymers with controlled architectures and specific functionalities.
Design of Well-Defined Polymeric Architectures
This compound is structurally suited to act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduethz.chcmu.edu ATRP is a powerful method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions, which are key characteristics of "well-defined" polymers. The carbon-bromine bond in this compound can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of vinyl monomers. This controlled initiation process allows for the precise growth of polymer chains. While specific examples detailing the use of this compound as an initiator for specific monomers are not extensively documented in publicly accessible literature, its structural similarity to other effective α-haloamide initiators suggests its potential in this application. The use of such initiators is crucial for creating polymers with predictable and uniform structures, which is essential for high-performance materials.
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Characteristics |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | - Predetermined molecular weight- Narrow molecular weight distribution (low polydispersity)- Controlled chain growth |
Synthesis of Functionalized Materials
The incorporation of this compound into polymer chains can also impart specific functionalities to the resulting materials. The amide group can influence the polymer's solubility and thermal properties, while the bromine atom, if retained at the chain end, can serve as a handle for post-polymerization modification. This allows for the synthesis of block copolymers or the attachment of other functional molecules. Although detailed research findings on the use of this compound for the synthesis of specific functionalized materials are not widely reported, the principles of polymer chemistry support its potential in creating materials with tailored properties for various applications.
Chemical Probe Development in Biological Research
The application of this compound in the development of chemical probes for biological research is an area with limited specific documentation in the available scientific literature. Chemical probes are small molecules used to study and manipulate biological systems, and compounds with reactive groups like the bromo-substituent in this compound can, in principle, be utilized for such purposes.
Some general sources suggest its potential use in the study of enzyme inhibition. The electrophilic nature of the α-bromo amide could potentially allow it to react with nucleophilic residues in the active site of certain enzymes, leading to their irreversible inhibition. This mechanism is a common strategy in the design of activity-based probes. However, specific studies identifying the enzymes targeted by this compound or its use as a scaffold for chemical probe development are not found in the reviewed literature. Therefore, while its chemical structure suggests potential applications in this area, concrete research findings to support its use as a chemical probe in biological research are not currently available.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Bromo-N,2-dimethylpropanamide, ¹H and ¹³C NMR are fundamental for confirming its identity and structure.
Proton (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The N-methyl group would appear as a singlet, while the two methyl groups attached to the quaternary carbon adjacent to the bromine atom would also produce a singlet, though its chemical shift would be influenced by the adjacent electron-withdrawing bromine atom. The integration of these signals would correspond to the number of protons in each group.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| C(CH₃)₂ | ~1.8 - 2.2 | Singlet |
| N-CH₃ | ~2.8 - 3.2 | Singlet |
| NH | ~6.0 - 7.5 | Broad Singlet |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Partial experimental data indicates signals at approximately 170.0 and 154.5 ppm. google.com The signal around 170.0 ppm can be attributed to the carbonyl carbon of the amide group. The other signals would correspond to the quaternary carbon bearing the bromine atom and the two equivalent methyl carbons attached to it, as well as the N-methyl carbon.
Table 2: Partial ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 170.0 |
| C-Br | 154.5 |
| C(CH₃)₂ | Not Available |
| N-CH₃ | Not Available |
Source: google.com
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₅H₁₀BrNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly employed for such analyses. google.com The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Commonly, purification is achieved through column chromatography. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The selection of the specific chromatographic conditions, such as the stationary phase (column) and the mobile phase composition, is critical for achieving optimal separation from any starting materials, by-products, or degradation products. For instance, in the analysis of related haloamides, various HPLC and GC methods have been developed to ensure the resolution of closely related species.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method to monitor the progress of chemical reactions, such as the synthesis of this compound. longdom.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). longdom.orgfscj.edu
In the synthesis of this compound, which can be prepared from 2-bromoisobutyryl bromide and methylamine (B109427), TLC is invaluable for tracking the consumption of the starting materials and the formation of the product. chemicalbook.com A small aliquot of the reaction mixture is spotted onto a TLC plate alongside reference spots of the starting materials. The plate is then developed in a chamber containing an appropriate mobile phase.
The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio is determined empirically to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5 for clear separation.
As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for this compound will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. Visualization of the spots can be achieved under UV light (254 nm) if the compounds are UV-active, or by using staining agents such as potassium permanganate (B83412) or iodine vapor. ojp.gov
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| t = 0 hr | 0.65 | - | Strong spot for starting material, no product spot. |
| t = 1 hr | 0.65 | 0.40 | Faint product spot appears, starting material spot still strong. |
| t = 3 hr | 0.65 | 0.40 | Intensities of product and starting material spots are comparable. |
| t = 5 hr | - | 0.40 | Starting material spot has disappeared, strong product spot. |
| Note: Rf values are hypothetical and depend on the specific TLC plate and mobile phase used. |
Flash Column Chromatography for Purification
Following the completion of the reaction, the crude product mixture containing this compound and any byproducts or unreacted reagents requires purification. Flash column chromatography is a widely used preparative technique for this purpose, allowing for the separation of compounds based on their polarity on a larger scale than TLC.
The crude mixture is first dissolved in a minimal amount of solvent and loaded onto the top of a column packed with a solid adsorbent, typically silica gel. The mobile phase, a solvent system similar to that used for TLC analysis but often with a slightly lower polarity, is then passed through the column under positive pressure (usually compressed air or nitrogen). This forces the solvent to move through the column more quickly than traditional gravity chromatography, leading to a faster and often more efficient separation.
Fractions are collected as the eluent exits the column. The composition of each fraction is analyzed by TLC to identify those containing the pure this compound. For instance, in the purification of a structurally similar compound, N-(2-acetyl-5-bromo-3-pyridyl)-2,2-dimethyl-propanamide, a gradient of ethyl acetate (B1210297) in petroleum ether was used. rsc.org A similar system would be a suitable starting point for purifying this compound. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the purified compound.
Table 2: Example of a Flash Column Chromatography Purification Protocol
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 10% to 30% Ethyl Acetate in Hexane |
| Sample Loading | Dry loading with Celite or direct liquid loading |
| Fraction Size | 20 mL |
| Detection | TLC analysis of fractions (visualized by UV light at 254 nm) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound, or by slow cooling of a hot, saturated solution.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted beams are then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c or Pbca |
| C-Br Bond Length | ~1.95 Å |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.33 Å |
| N-C-C=O Torsion Angle | ~180° (trans) or ~0° (cis) |
| Note: These are typical values for similar organic molecules and would need to be confirmed by experimental data. |
Computational Chemistry and Theoretical Studies of 2 Bromo N,2 Dimethylpropanamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 2-Bromo-N,2-dimethylpropanamide, DFT calculations can provide valuable insights into its reactivity and kinetic stability. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are instrumental in this analysis.
While specific DFT studies exclusively focused on this compound are not extensively available in public literature, we can infer its electronic characteristics based on studies of structurally similar alpha-bromo amides and related molecules. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
For illustrative purposes, a hypothetical set of DFT-calculated electronic properties for this compound is presented in the table below. These values are representative of what would be expected from a DFT analysis at a common level of theory (e.g., B3LYP/6-31G*).
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy empty orbital, a key site for nucleophilic attack. |
| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
The presence of the electronegative bromine atom and the carbonyl group significantly influences the electronic distribution within the molecule. DFT calculations would likely show a significant partial positive charge on the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. The nitrogen and oxygen atoms of the amide group would exhibit partial negative charges. This charge distribution is crucial for understanding the molecule's interaction with other reagents and its role in chemical synthesis.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides a powerful toolkit for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, theoretical studies can map out the energy landscapes of its transformations, identifying transition states and intermediates to explain experimental observations.
A notable area of investigation for related compounds involves radical cyclization reactions. For instance, studies on N-substituted-2-bromo-amides have utilized computational methods to understand the intricacies of their cyclization processes. A key example is the investigation into the nickel-catalyzed radical cyclization of N-benzyl-2-bromo-N,2-dimethylpropanamide. researchgate.net Although this reaction proceeds in low yield, computational analysis, likely employing DFT, can shed light on the factors hindering the reaction and the energetics of the proposed radical pathway. researchgate.net
In a typical computational study of such a reaction, the mechanism would be broken down into elementary steps:
Initiation: Formation of the radical species from the C-Br bond.
Cyclization: The intramolecular attack of the radical onto an aromatic ring or other unsaturated system.
Termination: The quenching of the radical to form the final product.
Predictive Modeling in Chemical Transformations
Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging frontier in chemistry that aims to forecast the outcomes of chemical reactions, including yields and optimal conditions. While specific predictive models for the transformations of this compound are not yet established, the methodologies being developed for broader classes of reactions, such as amide bond formation, are highly relevant.
The development of predictive models typically involves several key stages:
Data Collection: A large dataset of reactions with known outcomes is compiled from sources like patents and scientific literature.
Featurization: Molecules and reaction conditions are converted into numerical representations (features or descriptors) that a machine learning model can process.
Model Training: A machine learning algorithm is trained on the dataset to learn the relationship between the input features and the reaction outcome.
Validation and Prediction: The trained model is validated on a separate set of data and then used to predict the outcomes of new, unseen reactions.
For a compound like this compound, predictive models could be developed to anticipate its reactivity in various synthetic scenarios. For example, a model could predict the likelihood of a successful nucleophilic substitution at the alpha-carbon versus elimination reactions under different basic conditions. As these predictive tools become more sophisticated, they will play an increasingly important role in the design of novel synthetic routes and the optimization of reaction conditions, saving time and resources in the laboratory.
Structure Reactivity Relationships and Analogous Compounds in Research
Synthetic and Mechanistic Comparisons with Isomeric α-Brominated Propanamides (e.g., 2-Bromo-N,N-dimethylpropanamide)
The synthesis and reactivity of 2-Bromo-N,2-dimethylpropanamide can be better understood when compared with its isomer, 2-Bromo-N,N-dimethylpropanamide.
Synthesis:
The synthetic routes to these isomers differ based on the starting materials and the nature of the N-substituents. This compound is typically synthesized through the acylation of methylamine (B109427) with 2-bromoisobutyryl bromide. chemicalbook.com This reaction is often carried out in a solvent like dichloromethane (B109758) at reduced temperatures to control the reaction rate. chemicalbook.com
In contrast, 2-Bromo-N,N-dimethylpropanamide is prepared by the direct halogenation of N,N-dimethylpropanamide using bromine. evitachem.com This process involves an electrophilic substitution on the amide structure. evitachem.com
| Compound | Starting Materials | Reaction Type |
| This compound | 2-Bromoisobutyryl bromide, Methylamine | Acylation chemicalbook.com |
| 2-Bromo-N,N-dimethylpropanamide | N,N-dimethylpropanamide, Bromine | Halogenation evitachem.com |
Mechanistic and Reactivity Differences:
The structural difference between the two isomers—specifically the placement of the methyl groups on the nitrogen atom—has a profound impact on their reactivity.
Steric Hindrance: In 2-Bromo-N,N-dimethylpropanamide, the two methyl groups on the nitrogen atom create significant steric hindrance around the amide functionality. evitachem.com This can influence its participation in reactions where the nitrogen or carbonyl group is directly involved.
Acidity of α-Hydrogen: For α-halogenated amides that possess a hydrogen on the α-carbon, the presence of the electron-withdrawing halogen makes this hydrogen more acidic. fiveable.me This facilitates deprotonation and subsequent reactions. In the case of this compound and 2-Bromo-N,N-dimethylpropanamide, the α-carbon is tertiary and quaternary, respectively, lacking an α-hydrogen and thus precluding reactions that rely on its abstraction.
Nucleophilic Substitution: The primary reaction pathway for these compounds is nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group. nih.gov The reactivity in these SN reactions is influenced by the stability of the potential carbocation intermediate and steric accessibility. The gem-dimethyl group at the α-position in this compound stabilizes an incipient carbocation, potentially favoring SN1-type mechanisms under certain conditions.
Influence of Substituent Effects on Reactivity
Substituents on the amide nitrogen and the α-carbon play a critical role in modulating the reactivity of α-halogenated amides.
The electron-withdrawing nature of the bromine atom at the α-position is a key determinant of reactivity. This inductive effect makes the carbonyl carbon more electrophilic, rendering it more susceptible to nucleophilic attack. fiveable.me This effect can also influence the stability of the amide bond itself by altering the degree of resonance stabilization. fiveable.me
The Hammett equation provides a quantitative framework for understanding how electronic effects of substituents influence reaction rates. wikipedia.org Electron-withdrawing groups (EWGs) on an aromatic ring attached to the amide nitrogen, for instance, can enhance the electrophilicity of the carbonyl carbon through resonance and inductive effects, thereby accelerating nucleophilic addition reactions. wikipedia.org Conversely, electron-donating groups (EDGs) would have the opposite effect.
In the case of this compound, the key substituents are the methyl groups. The gem-dimethyl groups on the α-carbon provide steric bulk and are electron-donating, which can stabilize any positive charge that develops at the α-carbon during a reaction, for example, in a nucleophilic substitution. nih.gov
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Bromine | α-carbon | Electron-withdrawing (-I) | Increases electrophilicity of carbonyl carbon fiveable.me |
| gem-Dimethyl | α-carbon | Electron-donating (+I), Steric bulk | Stabilizes adjacent carbocation, Steric hindrance |
| N-Methyl | Nitrogen | Weakly electron-donating | Minimal electronic effect compared to other factors libretexts.org |
| N,N-Dimethyl | Nitrogen | Electron-donating, Steric bulk | Increased steric hindrance around the amide evitachem.com |
Exploration of Related α-Halogenated Amide Scaffolds
The α-halogenated amide motif is a versatile scaffold found in a variety of molecules studied in chemical research. These scaffolds serve as valuable synthetic intermediates for creating more complex molecular architectures. nih.gov
The reactivity of the α-halogen allows for its displacement by a range of nucleophiles, including nitrogen, oxygen, and carbon-centered species. nih.gov This has been exploited in the synthesis of α-amino amides, which are important building blocks for peptides and heterocyclic compounds. nih.gov
Research has explored a diverse array of α-halogenated amide scaffolds, demonstrating the broad utility of this functional group.
Table of Related α-Halogenated Amide Scaffolds
| Compound Name | Molecular Formula | Key Structural Feature | Research Application/Relevance |
| 2-Bromo-N-(2-methylphenyl)propanamide | C₁₀H₁₂BrNO | An N-aryl substituted α-bromoamide. | Building block in organic synthesis. |
| 2,3-dibromo-N,N-dimethylpropanamide sigmaaldrich.com | C₅H₉Br₂NO | Contains two bromine atoms. | A rare chemical for early discovery research. sigmaaldrich.com |
| 2-bromo-N,N-dimethylprop-2-enamide uni.lu | C₅H₈BrNO | An α-bromo-α,β-unsaturated amide. | A reactive intermediate due to the vinyl bromide moiety. |
| 2-Bromo-N,N-dimethylbenzamide sigmaaldrich.com | C₉H₁₀BrNO | Bromine is on an aromatic ring, not α to the carbonyl. | Serves as a comparative structure where the halogen is not on the α-carbon. |
| N-Cyclohexyl-α-chloro-α,α-diphenylacetamide nih.gov | C₂₀H₂₂ClNO | Contains two phenyl groups on the α-carbon. | Studied for its rearrangement reactions, which can compete with Favorskii-like rearrangements. nih.gov |
The exploration of these and other related scaffolds, such as those derived from α,α-disubstituted amino acids, continues to be an active area of research, aiming to generate diverse, lead-like molecules for various applications, including drug discovery. rsc.org The ability to functionalize these scaffolds through reactions like Suzuki-Miyaura cross-couplings and other common medicinal chemistry transformations highlights their importance as versatile building blocks. acs.org
Laboratory Safety and Research Operational Guidelines
Best Practices for Handling Brominated Amides in a Research Environment
Working with brominated amides like 2-Bromo-N,2-dimethylpropanamide necessitates adherence to stringent safety protocols to minimize exposure and risk. These compounds are a subset of halogenated organic compounds, many of which are volatile and can be absorbed through the skin or inhaled. vanderbilt.eduwsu.edu
Engineering Controls:
Fume Hood: All work involving brominated amides should be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors. wsu.eduwsu.edu The sash should be kept as low as possible. csub.edu
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted. csub.edu
Personal Protective Equipment (PPE):
Gloves: Nitrile or neoprene gloves are required. wsu.edurutgers.edu Given that some halogenated solvents can penetrate standard disposable gloves, double-gloving may be advisable for prolonged operations or when handling larger quantities. vanderbilt.eduwsu.edu Always consult the manufacturer's compatibility chart for the specific chemical being used. wsu.edu
Eye Protection: Chemical splash goggles are mandatory. csub.edu For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. wsu.edu
Lab Coat: A fully buttoned, long-sleeved lab coat is essential to protect the skin and clothing from spills. csub.edu
Apparel: Long pants and closed-toe shoes made of a non-porous material are required to ensure no skin is exposed. csub.edu
Safe Handling Procedures:
Designated Area: Operations involving carcinogenic or particularly hazardous chemicals, including many halogenated compounds, should be restricted to a designated area within the lab. vanderbilt.eduwsu.edu
Spill Preparedness: An appropriate spill kit containing absorbent materials should be readily available before beginning any work. illinois.edu
Hygiene: Wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory, even if gloves were worn. csub.edu No food or beverages should be present in the laboratory. libretexts.org
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and metals. wsu.edurutgers.edu Containers should be clearly labeled with the chemical name and associated hazards. vanderbilt.edu
Safe Waste Management and Disposal in Laboratory Settings
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. danielshealth.com Brominated organic compounds are typically classified as halogenated hazardous waste and must be segregated from non-halogenated waste streams. libretexts.org
Waste Segregation and Collection:
Halogenated Waste: All waste containing this compound, including reaction byproducts, contaminated solvents, and disposable materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container. wsu.edulibretexts.org
Container Requirements: Waste containers must be chemically compatible with the waste, leak-proof, and kept securely closed except when adding waste. danielshealth.com They should be stored in a designated, well-ventilated secondary containment area to prevent spills. vanderbilt.edudanielshealth.com
Disposal Procedures:
Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents, including the names of the chemical constituents. wsu.edu
Regulatory Compliance: Disposal must adhere to institutional guidelines as well as local and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States. danielshealth.com This prohibits the disposal of hazardous chemicals down the sewer or in regular trash. danielshealth.com
Spill Residue: In the event of a spill, the absorbent material used for cleanup must also be disposed of as hazardous waste. wsu.edu Small spills can be managed by trained personnel using appropriate PPE, while larger spills may require evacuation and professional emergency response. wsu.edu
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2,2-dimethylpropane |
| 2-bromo-2-methylpropane |
| Acetonitrile (B52724) |
| Ammonia |
| Bromine |
| Carbon tetrachloride |
| Chloroform |
| Dichloromethane (B109758) |
| Methylene chloride |
| Methyl iodide |
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of α-bromo amides often involves the use of hazardous brominating agents and volatile organic solvents. A key area for future research is the development of environmentally benign methods for the production of 2-Bromo-N,2-dimethylpropanamide.
Current and Future Synthetic Approaches:
| Synthetic Strategy | Description | Future Research Focus |
| Conventional Synthesis | Typically involves the reaction of 2-bromoisobutyryl bromide with methylamine (B109427). This method, while direct, uses a corrosive and moisture-sensitive acyl halide. | Development of one-pot syntheses from more benign starting materials. |
| Green Chemistry Approaches | Exploration of solid-state reactions, solvent-free conditions, or the use of greener solvents like ionic liquids or supercritical fluids to minimize environmental impact. | Investigating the use of less hazardous brominating agents, such as N-bromosuccinimide (NBS), in conjunction with a catalyst. |
| Flow Chemistry | Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This approach allows for precise control over reaction parameters, minimizing byproduct formation. | Optimization of flow reactor conditions for high-purity, high-yield production and integration with downstream processing. |
| Biocatalysis | The use of enzymes, such as halogenases or amidases, could provide a highly selective and sustainable route to chiral or achiral this compound under mild conditions. | Screening for and engineering enzymes with the desired activity and stability for this specific transformation. |
Recent advancements in the synthesis of other amides using "umpolung" reactivity, where the normal polarity of a functional group is reversed, could also be explored. researchgate.netresearchgate.net For instance, methods involving the oxidative coupling of nitroalkanes and amines could be adapted for a more sustainable synthesis of α-bromo amides like this compound. researchgate.net
Expansion of Catalytic Applications
While this compound is well-known as an initiator for Atom Transfer Radical Polymerization (ATRP), its potential in other catalytic applications remains largely unexplored. nih.gov
Future research could focus on:
Precursor to Organocatalysts: The reactive C-Br bond could be utilized to synthesize novel organocatalysts. For example, substitution of the bromine with a catalytically active moiety could lead to new chiral catalysts for asymmetric synthesis.
Ligand Synthesis for Metal Catalysis: The amide functionality can act as a coordinating group for metal ions. Modification of the molecule could lead to the development of new ligands for transition metal catalysis, potentially influencing the selectivity and activity of reactions such as cross-coupling.
Initiator in Other Polymerization Techniques: Beyond ATRP, its efficacy as an initiator in other controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Nitroxide-Mediated Polymerization (NMP), could be investigated.
Exploration of Advanced Functional Materials and Bioactive Compound Synthesis
The true potential of this compound likely lies in its application as a building block for more complex and functional molecules. ox.ac.uk
Advanced Functional Materials: As an ATRP initiator, this compound can be used to synthesize a wide variety of polymers with controlled molecular weight, architecture, and functionality. Future research could target the creation of:
Smart Polymers: Polymers that respond to external stimuli such as temperature, pH, or light, for applications in drug delivery, sensors, and soft robotics.
Polymer Brushes: By grafting polymers from surfaces using this compound as the initiator, materials with tailored surface properties (e.g., wettability, biocompatibility, anti-fouling) can be developed.
Nanomaterials and Composites: Its use in the synthesis of block copolymers can lead to self-assembling nanostructures. researchgate.net Furthermore, it can be used to functionalize nanoparticles, creating hybrid materials with enhanced properties. researchgate.net
Bioactive Compound Synthesis: The α-bromo amide moiety is a valuable synthon in medicinal chemistry. nih.gov this compound can serve as a versatile starting material for the synthesis of novel bioactive compounds.
Potential Synthetic Transformations and Applications:
| Transformation | Resulting Structure | Potential Application |
| Nucleophilic Substitution of Bromine | α-amino amides, α-hydroxy amides, etc. | Synthesis of peptide mimics, enzyme inhibitors, and other pharmaceutically relevant scaffolds. nih.gov |
| Cross-Coupling Reactions | α-aryl or α-vinyl amides | Creation of novel compounds for drug discovery by introducing diverse molecular fragments. nih.gov |
| Radical Cyclizations | Heterocyclic compounds | Construction of complex ring systems found in many natural products and pharmaceuticals. |
Interdisciplinary Research Avenues (e.g., in Medicinal Chemistry and Polymer Science)
The most exciting opportunities for this compound emerge from the intersection of different scientific disciplines.
Polymer Science and Medicinal Chemistry: A significant area of future research is the use of ATRP initiated by this compound to create advanced drug delivery systems. Biocompatible polymers can be synthesized to encapsulate therapeutic agents, enabling targeted delivery and controlled release. This bridges the gap between polymer synthesis and pharmaceutical development.
Materials Science and Electronics: The controlled polymer architectures achievable with this initiator could be exploited to develop new materials for organic electronics, such as dielectric layers in transistors or components of organic light-emitting diodes (OLEDs).
Supramolecular Chemistry and Nanotechnology: The amide group's ability to form hydrogen bonds can be utilized in conjunction with the versatile polymer chains it can initiate to build complex supramolecular assemblies and functional nanodevices.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromo-N,2-dimethylpropanamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or bromination of precursor amides. For example, analogous brominated amides are synthesized using reagents like sodium methoxide (NaOMe) in methanol or ethanol under controlled temperatures (30–60°C) to minimize side reactions . Scale-up procedures (e.g., 0.8 kg batches) require careful solvent selection (e.g., DMSO for elimination reactions) and post-reaction purification via filtration and solvent evaporation .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer : While specific hazard data for this compound is limited, structurally similar brominated amides (e.g., 2-Bromo-N-(3,5-dichlorophenyl)propanamide) are stored in dry, ventilated environments in sealed containers. Precautionary measures include avoiding heat sources and using PPE (gloves, goggles) during handling . Emergency protocols for skin/eye contact involve rinsing with water and medical consultation .
Q. What spectroscopic techniques are used for initial characterization?
- Methodological Answer : Basic characterization employs and NMR to confirm the bromine and methyl substituents. For instance, analogous compounds like 3-(4-chlorophenyl)-N-benzylpropanamide show distinct NMR signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) . FT-IR can verify amide C=O stretches (~1650 cm) and Br-C bonds (~550 cm) .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The geminal dimethyl groups create steric hindrance, slowing bimolecular nucleophilic substitution (S) and favoring elimination or unimolecular mechanisms (S). Kinetic studies using polar aprotic solvents (e.g., DMSO) and strong bases (e.g., KOtBu) can quantify these effects. Comparative analysis with less hindered analogs (e.g., 2-Bromo-N-methylpropanamide) reveals rate differences .
Q. How can researchers resolve contradictions in degradation product identification under acidic vs. basic conditions?
- Methodological Answer : Stability studies under varying pH and temperature conditions are critical. For example, aliskiren derivatives degrade to 3-amino-2,2-dimethylpropanamide under acidic hydrolysis, identified via HILIC-FLD (Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection). Conflicting data may arise from impurities or side reactions; LC-MS/MS or -DOSY NMR can distinguish degradation pathways .
Q. What strategies optimize crystallographic analysis for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group for 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) requires high-purity crystals grown via slow evaporation in non-polar solvents (hexane/ethyl acetate). Parameters like unit cell dimensions (a = 24.1245 Å, β = 91.837°) and hydrogen-bonding networks validate molecular geometry .
Q. How does this compound perform as an intermediate in bioactive molecule synthesis?
- Methodological Answer : Its bromine atom serves as a leaving group in coupling reactions. For example, derivatives like triazolyl-2,2-dimethyl-3-phenylpropanoates are synthesized via Huisgen cycloaddition for HDAC inhibition assays. Antiproliferative activity is assessed using MTT assays on cancer cell lines, with IC values compared to control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
